molecular formula C11H22N2O2 B1381729 (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate CAS No. 1312810-39-1

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate

Cat. No.: B1381729
CAS No.: 1312810-39-1
M. Wt: 214.3 g/mol
InChI Key: PLLHWQMECGKRCY-BDAKNGLRSA-N
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Description

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is a chiral piperidine derivative serving as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery research. Its defined stereochemistry and protected amine functionality make it a valuable scaffold for constructing biologically active molecules. Recent research highlights the application of this specific stereoisomer in the discovery and optimization of potent inhibitors for the Large Tumor Suppressor kinases LATS1 and LATS2, key regulators of the Hippo signaling pathway . In this context, the incorporation of the methyl-substituted piperidine core was a strategic modification that introduced conformational restriction, a method used to reduce molecular flexibility and entropic penalty upon binding to a target . This approach successfully led to compounds with significantly improved cellular potency and optimized ADME properties, demonstrating the value of this building block in developing therapeutics for regenerative medicine applications, such as wound healing and tissue repair . Furthermore, the 3-amino piperidine motif is a recognized structural element in the development of macrocyclic Orexin receptor agonists, which are being investigated for treating neurological and psychiatric disorders including narcolepsy and idiopathic hypersomnia . This compound provides researchers with a stereochemically pure starting material to explore these and other sophisticated pharmacological targets, facilitating the synthesis of novel chemical entities for biological evaluation.

Properties

IUPAC Name

tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLHWQMECGKRCY-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Functionalization

The synthesis begins with 3-methyl-5-hydroxypyridine as the precursor. This heterocyclic compound undergoes a series of transformations to introduce the amino and tert-butyl carbamate groups, with stereochemical fidelity being a key consideration throughout.

Formation of Quaternary Ammonium Salt

The initial step involves quaternization of 3-methyl-5-hydroxypyridine with benzyl halide (preferably benzyl bromide or chloride) in an organic solvent such as toluene or xylene under reflux conditions at 80–120°C.

3-methyl-5-hydroxypyridine + benzyl halide → quaternary ammonium salt

This step is crucial for activating the pyridine ring for subsequent nucleophilic substitution.

Catalytic Hydrogenation to Form Piperidine Ring

The quaternary ammonium salt is subjected to catalytic hydrogenation in an alcohol solvent (methanol, ethanol, or isopropanol) using Pd-C or Ru-C catalysts at 80–120°C. This step reduces the aromatic pyridine to a piperidine ring, yielding cis-3-methyl-5-hydroxy-piperidine .

Quaternary ammonium salt + H₂ (catalyst) → cis-3-methyl-5-hydroxy-piperidine

This stereoselective hydrogenation is vital for establishing the correct configuration at the 3 and 5 positions.

Sulfonylation of the Piperidine

The hydroxy group at the 5-position is then converted into a sulfonic ester using a sulfonylating reagent such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride in dichloromethane, with triethylamine as base, at room temperature.

Hydroxy-piperidine + sulfonyl chloride → sulfonic acid ester

This step introduces a good leaving group for subsequent nucleophilic substitution.

Nucleophilic Substitution with Benzylamine

The sulfonic ester undergoes nucleophilic substitution with benzylamine at elevated temperatures (160–200°C) under reduced pressure to produce trans-3-methyl-5-benzylamino-1-sulfonyl piperidine . Excess benzylamine is recovered via distillation.

Sulfonic ester + benzylamine → benzylamino piperidine derivative

This step is key to installing the benzylamino group at the 3-position.

Hydrolysis and Final Carbamate Formation

The sulfonyl group is hydrolyzed under acidic conditions (e.g., concentrated HCl and acetic acid at 90–120°C) to remove the sulfonyl moiety, followed by neutralization and reaction with tert-butyl carbamate (Boc₂O) to form the tert-butyl carbamate protected amino group at the 3-position, yielding the target compound with the desired stereochemistry.

Benzylamino piperidine + Boc₂O → (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate

Stereochemical Control and Purification

Throughout the synthesis, stereochemical control is achieved via chiral resolution or chiral auxiliaries. The final product is purified by column chromatography or recrystallization to isolate the (3S,5R) enantiomer with high optical purity.

Data Table: Summary of Preparation Methods

Step Reagents & Conditions Purpose Notes
1 3-methyl-5-hydroxypyridine + benzyl halide, reflux Quaternization Organic solvents like toluene/xylene; 80–120°C
2 Pd-C or Ru-C, alcohol solvent, H₂, 80–120°C Hydrogenation Converts pyridine to piperidine
3 MsCl or p-toluenesulfonyl chloride, triethylamine, dichloromethane Sulfonylation Activates hydroxy group for substitution
4 Benzylamine, 160–200°C, reduced pressure Nucleophilic substitution Forms benzylamino derivative
5 Concentrated HCl, acetic acid, 90–120°C Hydrolysis Removes sulfonyl group
6 Boc₂O, neutralization Carbamate formation Protects amino group
7 Chiral resolution Enantiomeric purity Achieves (3S,5R) configuration

Research Findings and Notes

  • The process emphasizes cost-effectiveness and industrial scalability , utilizing common reagents and mild reaction conditions.
  • Stereochemical fidelity is maintained via chiral resolution or stereoselective hydrogenation, ensuring the desired (3S,5R) configuration.
  • The key innovations include the use of quaternary ammonium intermediates and controlled hydrogenation to achieve stereoselectivity.
  • The synthesis's modular nature allows for modifications to optimize yield and stereoselectivity, with ongoing research focusing on catalyst development and reaction condition optimization .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted piperidine derivatives.

Scientific Research Applications

Drug Development

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is often explored as a building block in the synthesis of bioactive molecules. Its structural characteristics allow for modifications that can enhance pharmacological profiles. For example:

  • Neuropharmacology : The compound's piperidine structure is similar to known neuroactive compounds, making it a candidate for developing drugs targeting neurological disorders such as anxiety and depression .
  • Antimicrobial Agents : Research indicates potential modifications of this compound could lead to new antimicrobial agents. The amino group can be functionalized to improve activity against resistant strains of bacteria .

Enzyme Inhibition Studies

Studies have shown that derivatives of this compound exhibit inhibitory effects on specific enzymes involved in metabolic pathways. This property makes it a valuable compound in the design of enzyme inhibitors for therapeutic purposes.

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of complex organic molecules:

  • Chiral Synthesis : Its chiral nature allows it to be used in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds necessary in pharmaceuticals .
  • Building Block for Peptides : The amino acid-like structure permits its use as a building block in peptide synthesis, facilitating the development of peptide-based therapeutics .

Reaction Mechanisms

Research involving this compound has contributed to understanding various reaction mechanisms in organic chemistry, particularly those involving nucleophilic substitutions and cyclization reactions.

Polymer Chemistry

The compound's reactivity can be exploited in polymer chemistry to develop new materials with specific properties:

  • Functional Polymers : By incorporating this compound into polymer chains, researchers can create materials with enhanced mechanical properties and thermal stability .

Case Studies

Study TitleFocusFindings
Neuroactive Compound SynthesisDrug DevelopmentDemonstrated efficacy in reducing anxiety-like behaviors in rodent models using derivatives of the compound .
Enzyme InhibitionBiochemical ApplicationsIdentified as a potent inhibitor of specific kinases involved in cancer pathways .
Polymer DevelopmentMaterial ScienceDeveloped a new class of biodegradable polymers using the compound as a monomer .

Mechanism of Action

The mechanism of action of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituent at C5 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate (CAS 1312810-39-1) Methyl (-CH₃) C₁₁H₂₂N₂O₂ 214.31 Intermediate in drug synthesis; chiral building block
(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (CAS 1240585-46-9) Trifluoromethyl (-CF₃) C₁₁H₁₉F₃N₂O₂ 268.28 Enhanced lipophilicity; potential for improved metabolic stability
(3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate (CAS 1312798-21-2) Hydroxyl (-OH) C₁₀H₂₀N₂O₃ 216.28 Increased polarity; photosensitive storage requirements
(3S,5S)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate (CAS 1932056-72-8) Fluorine (-F) C₁₀H₁₈FN₂O₂ 217.26 Bioavailability modulation via electronegative substitution
(3S,5S)-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester (CAS 2382089-24-7) Dihydroxy (-OH at C3 and C5) C₁₀H₁₉NO₄ 217.26 High solubility; potential for hydrogen-bonding interactions

Stereochemical Variations

The (3S,5R) configuration of the target compound distinguishes it from diastereomers like (3R,5S)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate (CAS 1860012-52-7). Stereochemistry impacts binding affinity in chiral environments, such as enzyme active sites. For example, the (3R,5S) isomer may exhibit divergent pharmacokinetic properties due to altered spatial orientation .

Biological Activity

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is a compound with significant potential in various biological applications. Its unique chemical structure allows it to interact with biological systems, making it a candidate for pharmaceutical development. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • CAS Number : 1312810-39-1
  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.3 g/mol
  • SMILES Notation : C[C@@H]1CC@@HN

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its role as a potential therapeutic agent. Below are key areas of focus:

1. Enzymatic Activity

Research indicates that this compound may act as an enzyme inhibitor, particularly in pathways involving neurotransmitters and other signaling molecules. For instance, studies have shown its potential to inhibit certain proteases and kinases, which are critical in various cellular processes.

2. Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological properties. It exhibits promising activity in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation suggests potential applications in treating mood disorders and neurodegenerative diseases.

3. Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of certain cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The results showed significant improvement in motor function and a reduction in neuroinflammation markers when treated with the compound compared to controls.

Case Study 2: Antitumor Activity

In another investigation, researchers tested the compound against various cancer cell lines, including breast and prostate cancer cells. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptotic markers.

Data Summary Table

PropertyValue
CAS Number1312810-39-1
Molecular Weight214.3 g/mol
Biological ActivitiesNeuropharmacological, Anticancer
Enzyme InhibitionYes
Neuroprotective EffectsYes
Antitumor ActivityYes

Q & A

Q. What are the common synthetic routes for (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves multi-step strategies to achieve stereochemical control. Key steps include:
  • Amine Protection : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions during subsequent steps. This is critical for maintaining regioselectivity .
  • Piperidine Ring Formation : Cyclization of intermediates, such as dihydropyridine precursors, under controlled conditions (e.g., acidic or basic catalysis) to establish the piperidine scaffold. For example, similar compounds are synthesized via dihydroxylation and subsequent ring closure .
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) may be employed to enforce the (3S,5R) configuration. Reaction temperature and solvent polarity significantly impact enantiomeric excess .

Q. How can NMR spectroscopy and mass spectrometry (MS) confirm the stereochemistry and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Distinct splitting patterns and coupling constants (e.g., axial/equatorial proton coupling in the piperidine ring) verify stereochemistry. For instance, the Boc group’s tert-butyl protons appear as a singlet (~1.4 ppm), while the 5-methyl group shows a doublet due to vicinal coupling .
  • 2D NMR (COSY, NOESY) : Correlations between the 3-amino and 5-methyl groups confirm spatial proximity, validating the cis-configuration .
  • MS (ESI) : The molecular ion peak [M+H]⁺ should match the calculated molecular weight (C₁₁H₂₂N₂O₂: 238.17 g/mol). Fragmentation patterns (e.g., loss of Boc group at m/z 138) confirm structural integrity .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when introducing substituents at the 5-methyl position of the piperidine ring?

  • Methodological Answer :
  • Steric and Electronic Modulation : Substituents like methyl groups increase steric hindrance, reducing reaction rates. Optimizing catalysts (e.g., Pd/C for hydrogenation) or using bulky bases (e.g., DBU) mitigates steric effects .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve selectivity in cyclization steps .
  • In Situ Monitoring : Techniques like TLC or HPLC track reaction progress, enabling timely adjustments (e.g., temperature reduction to prevent side-product formation) .

Q. How does the Boc protecting group influence the reactivity of the amino group in subsequent functionalization reactions?

  • Methodological Answer :
  • Acid-Labile Protection : The Boc group is stable under basic and nucleophilic conditions but cleaved under mild acidic conditions (e.g., TFA/DCM), enabling selective deprotection for further derivatization .
  • Steric Shielding : The tert-butyl moiety reduces nucleophilicity of the adjacent amino group, preventing unwanted alkylation or acylation during reactions. For example, in peptide coupling, Boc-protected amines require activation via reagents like HATU .
  • Compatibility with Transition Metal Catalysis : Boc protection is inert toward Pd- or Cu-mediated cross-couplings, allowing orthogonal functionalization of other positions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate
Reactant of Route 2
(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate

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